2-Amino-4,6-dimethylnicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Amino-4,6-dimethylnicotinic acid, such as 4-amino-2,6-dimethylnicotinic acid esters and amides, involves multiple steps including the reaction of 4-chloro-2,6-dimethylnicotinic acid with amines, followed by saponification and further reactions to yield the desired compounds. These processes are carefully designed to ensure the introduction of functional groups at the desired positions on the nicotinic acid ring, while maintaining the integrity of the molecule's core structure (Glozman et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dimethylnicotinic acid and its derivatives is characterized using techniques such as IR and NMR spectroscopy. These methods provide detailed information about the functional groups present in the molecule and their arrangement, confirming the successful introduction of amino and methyl groups into the nicotinic acid framework. The spectral data obtained from these analyses are crucial for verifying the molecular structure and understanding the compound's chemical behavior (Glozman et al., 2001).
Chemical Reactions and Properties
2-Amino-4,6-dimethylnicotinic acid and its derivatives participate in various chemical reactions, leading to the formation of compounds with diverse structural and functional properties. For example, the reaction of 2-amino-4,6-dimethylnicotinic acid arylamides with specific reagents can yield derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, demonstrating the compound's versatility as a precursor in organic synthesis (Demina & Konshin, 1992).
Scientific Research Applications
Synthesis of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4,6-dimethylnicotinic acid arylamides are used in the synthesis of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines .
- Methods of Application: The process involves boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride . The same compounds can also be obtained by ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines .
- Results or Outcomes: The reaction results in the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine .
Cytotoxicity against Breast Cancer Cell Lines
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Amino-4,6-diphenylnicotinonitriles (APNs), which include 2-Amino-4,6-dimethylnicotinic acid, have been studied for their cytotoxicity against breast cancer cell lines .
- Methods of Application: The study involved the synthesis of APNs and testing their cytotoxicity against breast cancer cell lines .
- Results or Outcomes: One of the compounds demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Synthesis of 2,4-Dioxo- or 4-Oxo-2-Thio-Pyrido[2,3-d]pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4,6-dimethylnicotinic acid is used in the synthesis of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
- Methods of Application: The ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively when reacted with urea or ammonium thiocyanate .
- Results or Outcomes: The reaction results in the formation of derivatives of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
Synthesis of 4-Oxo-2-Thio-Pyrido[2,3-d]pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4,6-dimethylnicotinic acid is used in the synthesis of 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
- Methods of Application: The ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid are converted to 4-oxo-2-thio-pyrido[2,3-d]pyrimidines when reacted with ammonium thiocyanate .
- Results or Outcomes: The reaction results in the formation of derivatives of 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZJLJVSFQXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967302 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethylnicotinic acid | |
CAS RN |
52834-01-2 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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